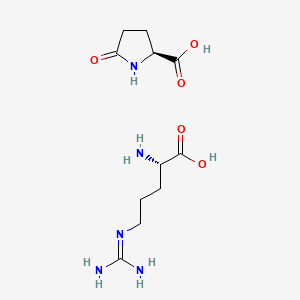L-Arginine-L-pyroglutamate
CAS No.: 56265-06-6
Cat. No.: VC1964609
Molecular Formula: C11H21N5O5
Molecular Weight: 303.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56265-06-6 |
|---|---|
| Molecular Formula | C11H21N5O5 |
| Molecular Weight | 303.32 g/mol |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;3-/m00/s1 |
| Standard InChI Key | UYCAGRPOUWSBIQ-WOYAITHZSA-N |
| Isomeric SMILES | C1CC(=O)N[C@@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
| SMILES | C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
| Canonical SMILES | C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Introduction
Chemical Structure and Properties
L-Arginine-L-Pyroglutamate (also known as Arginine Pyroglutamate) is a molecular complex formed by L-arginine and L-pyroglutamic acid (pyroglutamate) bonded together. This synergistic combination enhances the beneficial properties of both components .
Molecular Characteristics
| Property | Specification |
|---|---|
| Chemical Formula | C11H21N5O5 |
| Molecular Weight | 303.06 g/mol |
| CAS Number | 56265-06-6 |
| EINECS | 260-081-5 |
| Appearance | White crystalline powder |
| Purity | ≥98% |
| Solubility | Soluble in cold water |
The compound exists in multiple polymorphic forms, identified as α-form, β-form, and γ-form, which have been observed in various solvent systems during solubility studies . These polymorphs represent different crystalline arrangements of the same chemical composition, potentially affecting physical properties and bioavailability.
Solubility Behavior
Research has demonstrated that the solubility of L-Arginine-L-Pyroglutamate is positively correlated with temperature across multiple solvents, including water, methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, and n-hexane . This solubility profile is influenced by several factors:
-
Polarity of the solvent
-
Hydrogen bonding capacity
-
Hildebrand solubility parameters
-
Molecular structure interactions
Biochemical Mechanisms of Action
The compound operates through multiple biochemical pathways, leveraging the properties of both constituent molecules to create enhanced physiological effects.
Nitric Oxide Production
L-Arginine serves as the primary precursor to nitric oxide (NO), a critical signaling molecule in the body . As a component of L-Arginine-L-Pyroglutamate, it contributes to:
-
Vasodilation of blood vessels
-
Improved blood flow
-
Enhanced cardiovascular function
-
Regulation of vascular tone
Research indicates that L-Arginine supplementation can significantly modulate growth hormone (GH) release by suppressing somatostatin, its endogenous inhibitory regulator . The compound also induces the release of growth hormone-releasing hormone (GHRH), creating a dual mechanism for enhancing GH secretion .
Neurotransmitter Modulation
L-Pyroglutamate, the other component of this complex, is associated with:
-
Enhanced neurotransmitter activity, particularly affecting acetylcholine and GABA systems
-
Improved cognitive function
-
Memory enhancement
By combining these mechanisms, L-Arginine-L-Pyroglutamate creates a unique biochemical profile with effects on both vascular function and neural processes.
Physiological Effects and Applications
Cardiovascular Health
The L-arginine component of L-Arginine-L-Pyroglutamate contributes to several cardiovascular benefits:
-
Improved endothelial function through nitric oxide regulation
-
Potential reduction in blood pressure, particularly observed in elderly women with type 2 diabetes
-
Enhanced blood flow in conditions like peripheral arterial disease
A 14-day study of oral L-arginine supplementation in patients with chronic heart failure demonstrated:
-
Clinical improvement reflected by better physical endurance
-
Increased cardiac output fraction
-
Increased serum NO and cGMP concentrations
Production Process and Quality Control
The manufacturing of L-Arginine-L-Pyroglutamate involves a multistage process designed to ensure high purity and stability:
Production Steps
-
Synthesis: L-Arginine and L-Pyroglutamate are synthesized through controlled chemical reactions
-
Purification: The synthesized compound undergoes rigorous purification to remove contaminants
-
Drying: Advanced techniques such as spray drying or freeze-drying are employed to obtain a fine powder
-
Testing: Comprehensive testing confirms purity, potency, and compliance with industry standards
-
Packaging: Airtight containers are used to preserve stability and extend shelf life
Quality Specifications
Typical specifications for bulk L-Arginine-L-Pyroglutamate include:
| Parameter | Specification |
|---|---|
| Type | Supplement Ingredient |
| Appearance | White crystalline powder |
| Purity | ≥98% |
Comparative Analysis with Related Compounds
L-Arginine-L-Pyroglutamate presents unique advantages compared to its individual components or related compounds:
Comparison with Other Amino Acid Combinations
Research has shown that L-arginine combined with other amino acids may provide enhanced effects:
-
L-arginine and lysine together led to a 5-fold increase in growth hormone compared to L-arginine alone
-
A combination of L-arginine and pyridostigmine improved the growth hormone response to GHRH and stimulated the somatostatin-mediated negative growth hormone auto-feedback mechanism
Current Applications and Product Forms
L-Arginine-L-Pyroglutamate is commercially available in several forms for various applications:
Dietary Supplements
As a dietary supplement, it is typically formulated as:
These formulations are often marketed for:
-
Workout enhancement through improved blood flow and oxygen delivery to muscles
-
Muscle performance optimization
Suggested Usage
Recommended usage patterns include:
-
Mixing with protein shakes or smoothies
-
Adding to oatmeal or yogurt
-
Dissolving in water or electrolyte drinks
Future Research Directions
Despite promising findings, several areas require further investigation:
-
Mechanism Elucidation: More comprehensive understanding of the synergistic mechanisms between L-arginine and pyroglutamate
-
Clinical Applications: Expanded clinical trials in populations with specific cognitive or cardiovascular concerns
-
Optimal Dosing: Determination of ideal dosage regimens for various applications and populations
-
Long-term Effects: Studies on safety and efficacy with prolonged use
-
Polymorphism Impact: Investigation of how different polymorphic forms may affect bioavailability and therapeutic efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume